Lysylcysteine

Description

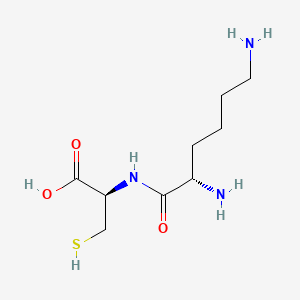

Structure

2D Structure

3D Structure

Properties

CAS No. |

106325-92-2 |

|---|---|

Molecular Formula |

C9H19N3O3S |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

InChI Key |

QBGPXOGXCVKULO-BQBZGAKWSA-N |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysylcysteine; L-Cysteine, N-L-lysyl-; LYS-CYS; LYS CYS; LYSCYS; L-Cysteine, L-lysyl-; |

Origin of Product |

United States |

Foundational & Exploratory

The Lysine-Cysteine N-O-S Bridge: A Novel Redox Switch

An In-depth Technical Guide on the Biological Significance of Lysine-Cysteine Interactions

For Researchers, Scientists, and Drug Development Professionals

The term "lysylcysteine" does not refer to a standard, single biological entity. However, the interaction and covalent linkage between lysine and cysteine residues represent a critical and burgeoning area of research in protein biochemistry and cell biology. These interactions, particularly in the form of post-translational modifications (PTMs), play a pivotal role in regulating protein structure, function, and signaling. This guide provides a comprehensive overview of the most significant known biological roles of lysine-cysteine linkages, with a focus on a recently discovered redox-sensitive crosslink, its implications for enzyme regulation, and the experimental methodologies used to study it.

Recent discoveries have identified a novel, covalent crosslink between lysine and cysteine residues that functions as a redox-sensitive switch in a variety of proteins.[1][2] This post-translational modification, known as a Nitrogen-Oxygen-Sulfur (N-O-S) bridge, has profound implications for understanding cellular regulation under different redox conditions.

Structure and Function

The N-O-S bridge is a covalent linkage formed between the ε-amino group of a lysine side chain and the thiol group of a cysteine side chain, with a bridging oxygen atom.[1][3] The formation of this bridge is an oxidative process, and its breakage is a reductive one. This reversible covalent modification allows the N-O-S bridge to act as a molecular switch, turning protein function "on" or "off" in response to the cellular redox environment.[1]

In its oxidized state (bridge present), the protein is often in an inactive or less active conformation. Upon reduction, the bridge is broken, leading to a conformational change that restores or enhances the protein's activity. This mechanism provides a direct link between cellular redox signaling and the functional regulation of specific proteins.

A key, well-characterized example is the transaldolase from the human pathogen Neisseria gonorrhoeae. In this enzyme, an N-O-S bridge forms between Lysine-8 and Cysteine-38. The presence of this bridge under oxidizing conditions holds the enzyme in an inactive state. Reduction of the bridge breaks the covalent bond, triggering an allosteric shift in the catalytic site that increases enzymatic activity by several orders of magnitude.

Prevalence and Significance

A systematic survey of the Protein Data Bank (PDB) has revealed that N-O-S bridges are not an isolated phenomenon but are widespread in functionally diverse proteins across all domains of life, from bacteria to humans. These redox switches are often located at catalytic or regulatory hotspots within proteins, underscoring their importance in controlling biological processes. In some proteins, a single lysine has been observed to link with two cysteine residues, forming a "SONOS" bridge. The discovery of this ubiquitous redox switch links lysine chemistry directly to redox biology, presenting a new regulatory principle in cellular function and a potential target for therapeutic intervention.

Other Covalent Lysine-Cysteine Crosslinks

Beyond the N-O-S bridge, other types of covalent crosslinks between lysine and cysteine can be formed, particularly under conditions of oxidative stress. Exposure of proteins to reactive halogen species, such as hypochlorous acid (HOCl) produced by immune cells, can induce the formation of sulfenamide (-S-N-), sulfinamide (-S(O)-N-), and sulfonamide (-S(O2)-N-) bonds between cysteine and lysine residues. These irreversible crosslinks have been identified in peptides and in the protein calprotectin. Such modifications can alter protein function and may contribute to protein aggregation and damage during inflammatory processes.

Biological Roles of the Lysyl-Cysteine Dipeptide

The dipeptide form, lysyl-cysteine (Lys-Cys), is composed of a lysine and a cysteine joined by a peptide bond. While less studied than the intra-protein crosslinks, some biological activities have been reported. Cationic dipeptides containing cysteine, including lysyl-cysteine, have demonstrated antimicrobial properties, suggesting they may act by disrupting the integrity of bacterial cell membranes. Studies on related dipeptides, such as Lys-Lys, have shown they can serve as a nutritional source of lysine and influence the metabolic profile of other amino acids, including cysteine, in cellular and animal models.

Synergy of Lysine and Cysteine in Enzyme Active Sites

Lysine and cysteine are two of the most common amino acids found in the active sites of enzymes, where they often work synergistically to perform catalysis.

-

Nucleophilic Catalysis: Cysteine, with the thiol side chain, is a potent nucleophile at physiological pH and is the key catalytic residue in families like the cysteine peptidases.

-

Acid-Base Catalysis: Lysine, with its primary amine side chain, can act as a general base or general acid. For it to function as a nucleophile, its normally high pKa (~10.4) must be significantly lowered by the local protein microenvironment.

-

Catalytic Dyads/Triads: Often, these residues are part of a catalytic dyad or triad. For instance, in E. coli homoserine transsuccinylase, Cys-142 acts as the catalytic nucleophile, while Lys-47 is also essential for the catalytic mechanism. The proximity and interplay of these residues are critical for efficient enzyme function.

Data Presentation

| Interaction Type | Linkage | Nature of Interaction | Reversibility | Biological Significance | Key Protein Examples |

| N-O-S Bridge | Lys-(N-O-S)-Cys | Covalent PTM | Reversible (Redox) | Regulates enzyme activity as a redox switch. | N. gonorrhoeae Transaldolase |

| SONOS Bridge | Cys-(S-O-N-O-S)-Cys (via Lys) | Covalent PTM | Reversible (Redox) | A branched crosslink acting as a redox switch. | Found in various proteins via PDB survey. |

| Halogen-Induced Crosslinks | Lys-(S(O)x-N)-Cys | Covalent PTM | Irreversible | Implicated in oxidative damage and inflammation. | Calprotectin |

| Dipeptide Interaction | Lys-Cys | Peptide Bond | N/A | Antimicrobial activity. | N/A |

| Active Site Synergy | N/A | Non-covalent & Catalytic | N/A | Essential for catalysis in numerous enzymes. | Cysteine Peptidases, Homoserine Transsuccinylase |

Experimental Protocols

Identification and Characterization of N-O-S Bridges

A multi-faceted approach is required to definitively identify an N-O-S bridge and characterize its function.

Methodology:

-

High-Resolution X-ray Crystallography:

-

Crystallize the target protein under both oxidizing and reducing conditions.

-

Solve the structures to a high resolution (ideally < 1.5 Å).

-

Under oxidizing conditions, look for a clear electron density feature connecting the side chains of a proximal lysine and cysteine.

-

Model an oxygen atom into this density and evaluate the fit. The N-S distance in the bridge is typically around 2.5 Å.

-

In the reduced-state structure, this density should be absent, and the side chains should be separated.

-

-

Mass Spectrometry (MS):

-

Perform intact protein mass analysis under oxidizing and reducing conditions. The formation of the N-O-S bridge results in a mass increase of +14 Da (addition of oxygen, loss of two hydrogens).

-

Use peptide mapping (e.g., LC-MS/MS) of a proteolytic digest to identify the cross-linked peptide and confirm the specific lysine and cysteine residues involved.

-

-

Site-Directed Mutagenesis:

-

Mutate the candidate cysteine (e.g., to serine) and the candidate lysine (e.g., to arginine).

-

Express and purify the mutant proteins.

-

Perform functional assays (e.g., enzyme kinetics). Abolition of redox regulation in the mutant (i.e., the enzyme becomes constitutively active) provides strong evidence for the functional role of the bridge.

-

Protocol for Developing Lysine/Cysteine Targeted Covalent Binders

This method allows for the creation of selective covalent probes or inhibitors that target lysine or cysteine residues near a specific binding site.

Methodology:

-

Binder Design: Start with a known peptide or protein binder for the target of interest.

-

Cysteine Incorporation: Introduce a cysteine residue into the binder's sequence at a position that will be proximal to the desired target lysine or cysteine on the receptor protein. This is typically done via standard molecular biology techniques for recombinant proteins or during solid-phase synthesis for peptides.

-

Electrophile Installation: React the purified, cysteine-containing binder with an electrophilic reagent such as ethyl 2-(bromomethyl)acrylate. This reaction selectively modifies the cysteine's thiol group, attaching a methacrylate electrophile.

-

Covalent Targeting: The modified binder is then incubated with the target protein. The installed methacrylate electrophile will react via a Michael addition mechanism with the nucleophilic side chain of a nearby lysine or cysteine on the target, forming a stable, covalent thioether bond.

-

Validation: Confirm covalent bond formation using mass spectrometry to detect the expected mass shift in the target protein. Use biochemical and cellular assays to confirm the functional consequences of the covalent modification.

References

The Enigmatic Bond: A Technical Guide to the Putative Natural Occurrence of Lysylcysteine in Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of post-translational modifications (PTMs) is vast and ever-expanding, revealing intricate mechanisms of protein regulation. While disulfide bonds formed between cysteine residues are well-documented, and various lysine modifications are known, the existence of a naturally occurring covalent crosslink between the side chains of lysine and cysteine (a "lysylcysteine" bond) remains a topic of scientific inquiry rather than established fact. This technical guide delves into the theoretical underpinnings and potential methodologies for the investigation of this putative modification. We will explore the known reactivities of lysine and cysteine, draw parallels with other known crosslinks, and propose experimental workflows for the identification and characterization of the this compound bond.

Introduction: The Uncharted Territory of this compound

Post-translational modifications dramatically increase the functional diversity of the proteome. These modifications can alter protein structure, localization, activity, and interactions. While many PTMs are well-characterized, the potential for novel crosslinks continues to emerge. A hypothetical this compound crosslink, formed between the ε-amino group of lysine and the thiol group of cysteine, represents one such unexplored modification.

Current scientific literature does not extensively document the natural occurrence of a direct covalent bond between lysine and cysteine side chains within or between proteins. The term "this compound" typically refers to a dipeptide where lysine and cysteine are linked via a standard peptide bond in the protein backbone.[1][2][3][4] This guide, however, focuses on the theoretical possibility and the "how-to" of searching for a post-translational covalent linkage between the side chains of these two amino acids.

The Chemical Foundation: Reactivity of Lysine and Cysteine

The basis for a potential this compound bond lies in the inherent chemical reactivity of the lysine and cysteine side chains.

-

Lysine: The ε-amino group of lysine is a potent nucleophile, particularly in its unprotonated state.[5] This allows it to participate in various reactions, including the formation of isopeptide bonds with carboxyl groups (e.g., in ubiquitination) and Schiff bases with carbonyls.

-

Cysteine: The thiol group (-SH) of cysteine is highly reactive and can be easily oxidized. Its most well-known reaction is the formation of a disulfide bond (-S-S-) with another cysteine residue, creating cystine. The thiol group can also act as a nucleophile.

Theoretically, a reaction between the nucleophilic lysine and an electrophilically activated cysteine (or vice versa) could lead to a stable crosslink.

Table 1: Properties of Lysine and Cysteine Side Chains

| Amino Acid | Side Chain | Functional Group | pKa | Typical Reactivity |

| Lysine | -(CH₂)₄-NH₂ | ε-Amino | ~10.5 | Nucleophile, forms isopeptide bonds, Schiff bases |

| Cysteine | -CH₂-SH | Thiol (Sulfhydryl) | ~8.3 | Nucleophile, readily oxidized to form disulfide bonds |

Comparative Crosslinks: Learning from the Known

To search for the unknown, we can learn from the methodologies used to identify known crosslinks.

-

Disulfide Bonds (Cystine): These are common and readily identified in mass spectrometry by characteristic fragmentation patterns and the use of reducing agents which cleave the bond, resulting in a predictable mass shift.

-

Lysinoalanine (LAL): This crosslink is formed between lysine and a dehydroalanine residue (derived from serine or cysteine) and is often induced by food processing. Its detection relies on identifying the specific mass of the crosslinked peptides.

Experimental Protocols for the Discovery of this compound

The search for a novel crosslink like this compound requires a systematic and sensitive approach, primarily centered around mass spectrometry.

Sample Preparation and Enrichment

-

Protein Isolation: Isolate the protein of interest from the natural source under conditions that preserve PTMs (e.g., including phosphatase and protease inhibitors).

-

Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin) to generate a peptide mixture. It is advisable to perform the digestion under both reducing and non-reducing conditions in parallel samples.

-

Enrichment (Optional): If specific antibodies against the putative modification were to be developed, they could be used for immuno-enrichment of crosslinked peptides.

Mass Spectrometry Analysis

-

High-Resolution Mass Spectrometry: Analyze the peptide mixture using high-resolution tandem mass spectrometry (MS/MS).

-

Database Searching: Employ specialized crosslink identification software (e.g., pLink, MaxLynx, Kojak). These tools can search MS/MS data for spectra that correspond to two crosslinked peptides.

-

Defining the Modification: In the search parameters, define a new crosslink with a mass shift corresponding to the loss of two hydrogen atoms and the formation of a C-N bond (or other plausible chemical structures).

Table 2: Theoretical Mass Shifts for Crosslink Identification

| Crosslink Type | Involved Residues | Mass of Crosslinked Residues (Da) | Mass Shift (Da) |

| Disulfide Bond | Cys + Cys | 204.05 | -2.02 (loss of 2H) |

| Lysinoalanine | Lys + Ser (as DHA) | 217.13 | +18.01 (loss of H₂O) |

| Hypothetical this compound | Lys + Cys | 231.12 | -2.02 (loss of 2H) |

Note: The exact mass shift for a hypothetical this compound would depend on the final chemical structure of the bond.

Visualizing Workflows and Concepts

Diagram 1: Hypothetical Formation of a this compound Bond

Caption: A possible chemical pathway for the formation of a this compound crosslink.

Diagram 2: Experimental Workflow for this compound Identification

References

Lysylcysteine (Lys-Cys): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the dipeptide lysylcysteine (Lys-Cys), a molecule composed of the essential amino acid lysine and the conditionally essential amino acid cysteine. While experimental data on the specific biological activities of this compound is limited, this document consolidates available information on its structure and physicochemical properties. Furthermore, it outlines established methodologies for its chemical synthesis, purification, and characterization based on standard peptide chemistry protocols. The guide also explores the predicted biological activities of this compound through an in-silico approach, providing a framework for future experimental investigation. Detailed experimental workflows and predicted signaling pathway involvement are presented to facilitate further research into the potential therapeutic applications of this dipeptide.

Introduction

This compound (Lys-Cys) is a dipeptide formed through a peptide bond between the amino acids L-lysine and L-cysteine[1][2][3]. As a product of protein catabolism, it represents an intermediate in the breakdown of larger protein structures[1][2]. While many dipeptides are transient molecules destined for further degradation, some exhibit distinct physiological or cell-signaling effects. The unique combination of a basic amino acid (lysine) and a sulfur-containing amino acid (cysteine) in this compound suggests the potential for interesting chemical and biological properties. Lysine is crucial for protein structure and function, while cysteine's thiol group is a key participant in disulfide bond formation and redox reactions. Currently, this compound is classified as an "expected" metabolite, as it has not yet been definitively identified in human tissues or biofluids. This guide aims to provide a comprehensive resource for researchers interested in exploring the synthesis, properties, and potential biological relevance of this dipeptide.

Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the tables below. These properties are derived from computational models and experimental data for its constituent amino acids.

Table 1: Structural Information for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid |

| Molecular Formula | C9H19N3O3S |

| Molecular Weight | 249.33 g/mol |

| Canonical SMILES | NCCCC--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | QBGPXOGXCVKULO-BQBZGAKWSA-N |

| CAS Number | 106325-92-2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Computed LogP | -3.6 | PubChem |

| Predicted Relative Density | 1.247 g/cm³ | TargetMol |

| Physical Description | Solid (Predicted) | HMDB |

| Storage (Powder) | -20°C for 3 years | TargetMol |

| Storage (In Solvent) | -80°C for 1 year | TargetMol |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the chemical synthesis of peptides. The following protocol is based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue using a solution of 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH using the same coupling reagents as in step 2.

-

Washing: Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the Fmoc group from the lysine residue.

-

Washing: Wash the resin with DMF, followed by dichloromethane (DCM).

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

-

Lyophilization: Lyophilize the precipitated peptide to obtain a crude powder.

Purification of this compound by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography is the standard method for purifying peptides.

Workflow for RP-HPLC Purification of this compound

Caption: Workflow for the purification of this compound via RP-HPLC.

Methodology:

-

Sample Preparation: Dissolve the crude this compound powder in an appropriate solvent (e.g., 0.1% TFA in water).

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Purification: Inject the sample onto the column and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified dipeptide.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Workflow for Characterization of this compound

References

The Enigmatic Biosynthesis of Lysylcysteine: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the potential biosynthetic origins of the dipeptide lysylcysteine. Given the current state of scientific knowledge, a dedicated, primary metabolic pathway for this compound biosynthesis has not been characterized. Therefore, this guide explores the two most plausible mechanisms for its formation: as an intermediate in protein catabolism and through de novo enzymatic synthesis. We further provide detailed experimental protocols and data interpretation frameworks to guide research in this area.

Introduction to this compound

This compound is a dipeptide composed of the amino acids lysine and cysteine, linked by a peptide bond. While commercially available for research purposes, its natural occurrence is not well-documented in human tissues or biofluids, leading to its classification as an "expected" metabolite—one that is predicted to exist based on the presence of its constituent amino acids and known biochemical reactions. The biological function of this compound, if any, remains to be elucidated. Its structure, combining the reactive thiol group of cysteine and the basic side chain of lysine, suggests potential roles in redox chemistry, metal binding, or as a signaling molecule.

This guide will delve into the established biosynthetic pathways of its constituent amino acids, lysine and cysteine, and then explore the hypothetical pathways for the formation of the this compound dipeptide itself.

Biosynthesis of Constituent Amino Acids

The journey to forming this compound begins with the synthesis of its building blocks. The biosynthetic pathways for lysine and cysteine are well-established, though they vary between organisms.

Lysine Biosynthesis

In bacteria, lysine is synthesized via the diaminopimelate (DAP) pathway, a crucial pathway that is absent in humans, making it an attractive target for antimicrobial drug development.[1][2] The DAP pathway starts from aspartate and proceeds through a series of enzymatic steps to produce meso-diaminopimelate, which is then decarboxylated to yield L-lysine.[2]

Diagram: Bacterial Lysine Biosynthesis (DAP Pathway)

Caption: Simplified overview of the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria.

Cysteine Biosynthesis

Cysteine biosynthesis in many organisms, including humans, primarily occurs through the transsulfuration pathway. This pathway utilizes serine as the carbon backbone. Serine is first acetylated to O-acetylserine, which then reacts with hydrogen sulfide in a reaction catalyzed by O-acetylserine (thiol)-lyase to form cysteine.

Diagram: Cysteine Biosynthesis (Transsulfuration Pathway)

References

The Discovery of Lysylcysteine as a Covalent Post-Translational Modification: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Lysine-Cysteine Redox Switch

Introduction

The landscape of post-translational modifications (PTMs) is continually expanding, revealing intricate layers of cellular regulation. A recent and significant discovery in this field is the identification of a covalent crosslink between lysine and cysteine residues, forming a lysylcysteine bridge. This modification, specifically a nitrogen-oxygen-sulfur (NOS) bridge, functions as an allosteric redox switch, dynamically regulating protein function in response to cellular oxidative stress. This technical guide provides a comprehensive overview of the discovery, characterization, and broader implications of this novel protein modification.

Core Discovery: The Lysine-Cysteine NOS Bridge in Neisseria gonorrhoeae Transaldolase

The seminal discovery of the this compound redox switch was reported in the enzyme transaldolase from the pathogenic bacterium Neisseria gonorrhoeae (NgTAL)[1][2]. Under oxidizing conditions, a covalent NOS bridge forms between a lysine and a cysteine residue. This modification induces a conformational change that propagates from the protein surface to the active site, leading to a significant alteration in enzymatic activity[1][2]. Conversely, under reducing conditions, the bridge is cleaved, restoring the enzyme to its active state.

This discovery challenged the existing paradigm of redox-sensitive protein modifications, which were primarily thought to involve disulfide bonds between two cysteine residues[2]. The identification of the lysine-cysteine crosslink introduced a new mechanism of redox signaling and regulation.

Quantitative Data Summary

The initial characterization of the this compound redox switch in NgTAL provided key quantitative insights into its impact on enzyme function.

| Parameter | Oxidized State (NOS bridge) | Reduced State (No bridge) | Reference |

| Enzymatic Activity | Loss of activity | Restored activity | |

| Structural Change | Conformational change propagated to the active site | Relaxed structure | |

| N-S distance in NOS bridge | ~3.05 Å | N/A |

Subsequent studies have revealed the widespread occurrence of this NOS bridge in proteins across all domains of life, including in human proteins and pathogens like SARS-CoV-2, suggesting its general importance as a regulatory mechanism.

Experimental Protocols

The identification and characterization of the this compound redox switch involved a combination of cutting-edge techniques.

Protein Expression and Purification

-

Constructs: The gene encoding for transaldolase from Neisseria gonorrhoeae was cloned into an expression vector, often with a polyhistidine tag for purification.

-

Expression: The protein was typically overexpressed in Escherichia coli.

-

Purification: A multi-step purification protocol involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography was employed to obtain highly pure protein.

X-ray Crystallography

-

Crystallization: Purified NgTAL in both its oxidized and reduced forms was crystallized using vapor diffusion methods.

-

Data Collection: X-ray diffraction data were collected at a synchrotron source.

-

Structure Solution and Refinement: The crystal structures were solved by molecular replacement and refined to high resolution. The electron density maps clearly showed the covalent linkage between the lysine and cysteine side chains in the oxidized state.

Mass Spectrometry for Crosslink Identification

While the NOS bridge was found to be labile under standard proteolytic digestion conditions for mass spectrometry, specialized techniques for identifying cross-linked peptides are essential for studying this modification. A general workflow for identifying lysine-cysteine crosslinks is as follows:

-

Cross-linking: Proteins are treated with a cross-linking reagent that reacts with specific amino acid side chains (in this case, the modification occurs naturally under oxidizing conditions). For studying lysine-reactive cross-linkers, reagents like disuccinimidyl suberate (DSS) are commonly used.

-

Enzymatic Digestion: The cross-linked protein is digested into smaller peptides using a protease such as trypsin.

-

Enrichment of Cross-linked Peptides: Cross-linked peptides are often larger than non-cross-linked peptides and can be enriched using size-exclusion chromatography (SEC).

-

LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation spectra of the cross-linked peptides are more complex than those of linear peptides.

-

Data Analysis: Specialized software (e.g., xQuest, pLink) is used to identify the cross-linked peptides from the complex MS/MS data.

In-solution Detection by Sulfur K-edge X-ray Absorption Spectroscopy (XAS)

To confirm the presence of the NOS bridge in a more native-like solution state, sulfur K-edge X-ray absorption spectroscopy was utilized.

-

Sample Preparation: Purified protein samples of the oxidized form, the reduced form, and a cysteine-to-serine mutant (as a negative control) were prepared under controlled conditions.

-

XAS Data Collection: Sulfur K-edge XAS spectra were recorded at a synchrotron facility.

-

Spectral Analysis: The oxidized protein exhibited a unique pre-edge feature corresponding to the S-O bond in the NOS bridge, which was absent in the reduced and mutant protein spectra, providing direct evidence for the bridge's existence in solution.

Visualizations

Signaling Pathway of Redox-Mediated Enzyme Regulation

Caption: Redox-dependent regulation of protein activity via the formation and cleavage of a this compound NOS bridge.

Experimental Workflow for this compound Crosslink Identification

Caption: A generalized workflow for the mass spectrometric identification of this compound crosslinks in proteins.

Logical Relationship of the Discovery

Caption: The logical progression from initial observation to the conclusive discovery of the this compound redox switch.

Broader Implications and Future Directions

The discovery of the this compound redox switch has significant implications for our understanding of cellular signaling, oxidative stress, and disease pathogenesis. Its widespread presence suggests that this modification may play a regulatory role in a multitude of cellular processes.

For drug development professionals, this novel PTM presents a potential new target for therapeutic intervention. Modulating the formation or cleavage of the NOS bridge could offer a new strategy for controlling the activity of key proteins involved in disease.

Future research will likely focus on:

-

Identifying the full complement of proteins regulated by this modification.

-

Elucidating the enzymatic machinery responsible for the formation and reduction of the NOS bridge.

-

Investigating the role of this redox switch in various human diseases.

-

Developing small molecules that can specifically target and modulate this modification.

This in-depth guide provides a foundational understanding of the discovery and characterization of this compound as a protein modification. As research in this area continues to evolve, it promises to unveil further layers of complexity in cellular regulation and open up new avenues for therapeutic innovation.

References

Theoretical Properties and Experimental Approaches for the Dipeptide Lysylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysylcysteine (Lys-Cys or KC) is a dipeptide composed of the amino acids lysine and cysteine.[1] As a molecule combining the reactive thiol group of cysteine and the basic side chain of lysine, this compound holds potential for various biological activities and applications in drug development. This technical guide provides a comprehensive overview of the theoretical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance. While specific experimental data for this particular dipeptide is limited in the current scientific literature, this guide consolidates available computed data and provides generalized experimental frameworks based on established peptide chemistry methodologies.

Theoretical Properties

The theoretical properties of this compound provide foundational knowledge for understanding its behavior in biological and chemical systems. These properties are primarily derived from computational models and databases such as PubChem.

Physicochemical Properties

A summary of the computed physicochemical properties of L-lysyl-L-cysteine is presented in Table 1.[1] These values are crucial for predicting its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C9H19N3O3S | PubChem[1] |

| Molecular Weight | 249.33 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid | PubChem[1] |

| Canonical SMILES | C(CCN)C--INVALID-LINK--C(=O)O">C@@HN | PubChem |

| InChI Key | QBGPXOGXCVKULO-BQBZGAKWSA-N | PubChem |

| Computed LogP | -3.6 | PubChem |

| Topological Polar Surface Area | 119 Ų | PubChem |

| Hydrogen Bond Donors | 5 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

Acid-Base Properties

| Ionizable Group | Predicted pKa |

| α-Carboxyl (C-terminus of Cys) | ~2.0 - 2.5 |

| Thiol (Cys side chain) | ~8.0 - 8.5 |

| α-Amino (N-terminus of Lys) | ~9.0 - 9.5 |

| ε-Amino (Lys side chain) | ~10.5 - 11.0 |

| Calculated Isoelectric Point (pI) | ~9.8 - 10.3 |

Note: These are estimated values. The actual pKa values can be influenced by the local chemical environment.

Experimental Protocols

This section outlines generalized protocols for the synthesis and analysis of this compound. These methods are based on standard procedures in peptide chemistry and can be adapted for specific research needs.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a generalized workflow for the synthesis of Lys-Cys using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Methodology:

-

Resin Swelling: Rink Amide resin is swelled in dimethylformamide (DMF).

-

First Amino Acid Coupling (Cysteine):

-

The Fmoc protecting group is removed from the resin using a solution of piperidine in DMF.

-

The resin is washed thoroughly with DMF.

-

Fmoc-Cys(Trt)-OH (cysteine with a trityl protecting group on the side chain) is activated with HBTU/HOBt in the presence of DIEA and coupled to the resin.

-

The resin is washed with DMF.

-

-

Second Amino Acid Coupling (Lysine):

-

The Fmoc group is removed from the resin-bound cysteine.

-

The resin is washed with DMF.

-

Fmoc-Lys(Boc)-OH (lysine with a Boc protecting group on the side chain) is activated and coupled to the N-terminus of cysteine.

-

The resin is washed with DMF.

-

-

Final Deprotection and Cleavage:

-

The terminal Fmoc group is removed.

-

The resin is washed with DMF and dichloromethane (DCM).

-

The dipeptide is cleaved from the resin, and the side-chain protecting groups (Trt and Boc) are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

-

Purification: The crude peptide is precipitated in cold diethyl ether, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a standard technique for the analysis and purification of peptides. The following provides a general method for the analysis of this compound.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the synthesized dipeptide.

Sample Preparation:

-

Dissolve 1-5 mg of purified this compound in 500 µL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Adjust the pH of the sample to a desired value (e.g., pH 4-5) to ensure stability and obtain sharp signals.

Experiments:

-

1D ¹H NMR: To observe the proton signals and their chemical shifts.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help to determine the peptide's conformation.

-

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide information on the carbon and nitrogen backbone and side chains.

Potential Biological Activities

While specific biological activities of this compound have not been extensively studied, its constituent amino acids suggest potential roles, particularly as an antioxidant.

Antioxidant Activity

Dipeptides containing cysteine are known to possess antioxidant properties. The thiol group of the cysteine residue can act as a potent scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The position of the cysteine residue within a dipeptide can influence its antioxidant activity.

The proposed mechanism involves the donation of a hydrogen atom from the thiol group of cysteine to a reactive oxygen species, neutralizing the radical. The resulting thiyl radical on the cysteine residue can then react with another thiyl radical to form a stable disulfide bond.

Conclusion

This compound is a dipeptide with intriguing theoretical properties stemming from its unique combination of a basic and a sulfur-containing amino acid. While specific experimental data on its biological functions are currently scarce, this guide provides a solid foundation for researchers interested in exploring its potential. The provided theoretical data can inform the design of in silico studies, and the detailed experimental protocols offer a starting point for the chemical synthesis and analytical characterization of this dipeptide. Further research into the biological activities of this compound, particularly its potential antioxidant and signaling roles, is warranted and could unveil novel applications in the fields of biochemistry and drug development.

References

Lysine-Cysteine Adducts: A Potential Biomarker Platform for Oxidative Stress-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper explores the emerging role of lysylcysteine and related lysine-cysteine adducts as potential biomarkers in diseases characterized by oxidative stress and chronic inflammation. We delve into the biochemical formation of these cross-links, provide detailed methodologies for their detection, present available data on their association with disease, and discuss their potential utility in clinical diagnostics and drug development.

Introduction: The Significance of Protein Cross-Linking

In the landscape of disease biomarkers, there is a continuous search for molecules that not only indicate the presence of pathology but also provide insight into its underlying mechanisms. Protein cross-links, formed as a consequence of post-translational modifications, represent a promising class of such biomarkers. Among these, the covalent adduction of lysine and cysteine residues is gaining attention. These cross-links can arise from enzymatic processes or, more critically for biomarker discovery, from non-enzymatic reactions driven by oxidative stress.

Conditions such as neurodegenerative diseases, cardiovascular disorders, and chronic kidney disease are all associated with elevated levels of reactive oxygen species (ROS) and reactive halogen species (RHS).[1][2][3] These reactive molecules can induce the formation of aberrant covalent bonds between amino acid residues, leading to protein aggregation, loss of function, and cellular damage.[1] The detection and quantification of specific cross-links, such as those between lysine and cysteine, in biological fluids could therefore offer a direct window into the oxidative burden and tissue damage occurring within a patient.

Biochemical Formation of Lysine-Cysteine Adducts

The formation of a covalent bond between the ε-amino group of lysine and the thiol group of cysteine is not a common post-translational modification under normal physiological conditions. Its presence often signifies underlying pathological processes, primarily enzymatic activity related to extracellular matrix remodeling or severe oxidative stress.

2.1 Enzymatic Cross-Linking via Lysyl Oxidases (LOX)

The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases secreted into the extracellular space.[4] Their primary function is to initiate the covalent cross-linking of collagen and elastin, essential for the structural integrity of the extracellular matrix (ECM). While the canonical LOX pathway involves the modification of lysine to form aldehydes that then react with other lysine or hydroxylysine residues, the broader enzymatic family's activity contributes to a microenvironment where lysine residues are activated and primed for various reactions. Dysregulation of LOX activity is implicated in numerous pathologies, including fibrosis and cancer.

2.2 Oxidative Stress-Induced Cross-Linking

A more direct and mechanistically informative pathway for this compound formation involves oxidative stress. Reactive species, particularly hypochlorous acid (HOCl) produced by myeloperoxidase during inflammation, are potent drivers of this reaction. Cysteine residues are highly susceptible to oxidation by HOCl, forming transient and highly reactive intermediates like sulfenyl chlorides (R-SCl). These intermediates can then readily react with nearby nucleophilic groups, such as the ε-amino group of a lysine residue, to form a stable covalent cross-link. This process can result in various adducts, including sulfenamide, sulfinamide, and sulfonamide bridges between the two amino acids.

The following diagram illustrates the proposed pathway for oxidative stress-induced formation of lysine-cysteine adducts.

Analytical Methodologies for Detection and Quantification

The detection of specific peptide or dipeptide biomarkers like this compound in complex biological matrices requires highly sensitive and specific analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

3.1 Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a generalized workflow for the targeted quantification of the this compound dipeptide in human plasma.

1. Sample Preparation and Protein Precipitation:

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₂-Lysylcysteine).

- Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

- Vortex vigorously for 1 minute.

- Incubate at -20°C for 30 minutes to enhance precipitation.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant to a new tube.

2. Supernatant Processing:

- Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

- Reconstitute the dried extract in 100 µL of mobile phase A (e.g., Water with 0.1% formic acid).

- Vortex for 1 minute and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

- Chromatography:

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry:

- Instrument: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both native this compound and its stable isotope-labeled internal standard. For example:

- This compound: Q1: 250.1 m/z -> Q3: 129.1 m/z (Lysine immonium ion)

- ¹³C₆,¹⁵N₂-Lysylcysteine: Q1: 258.1 m/z -> Q3: 135.1 m/z

- Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis and Quantification:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Quantify the concentration of this compound in the samples by plotting the area ratios against a standard curve prepared with known concentrations of the analyte.

The following diagram outlines this experimental workflow.

Association with Disease: Lysyl Oxidase as a Surrogate Marker

Direct quantitative data for this compound as a biomarker is currently scarce in published literature. However, data for related enzymatic drivers, such as Lysyl Oxidase (LOX), which is involved in lysine modification and tissue fibrosis, can serve as a valuable surrogate to illustrate the potential of lysine-derived biomarkers. Elevated LOX levels have been correlated with the degree of fibrosis in several chronic diseases.

Table 1: Serum Lysyl Oxidase (LOX) Levels in Chronic Kidney Disease (CKD)

| Patient Group | N | Serum LOX (ng/mL, Mean ± SD) | Degree of Fibrosis | Reference |

| Healthy Controls | 30 | 0.25 ± 0.09 | None | |

| CKD without Fibrosis | 32 | 0.28 ± 0.11 | None | |

| CKD with Mild Fibrosis | 35 | 0.53 ± 0.15 | Mild | |

| CKD with Moderate-Severe Fibrosis | 33 | 0.82 ± 0.21 | Moderate-Severe |

Data synthesized from findings reported in Am J Nephrol. 2020;51(11):907-918. This study demonstrates a clear correlation between circulating levels of a lysine-modifying enzyme and the severity of tissue pathology, highlighting the potential of this axis for biomarker development.

Notably, lysine-cysteine cross-links have been directly detected in bronchoalveolar lavage fluid from children with cystic fibrosis, a disease characterized by chronic inflammation and infection, further supporting the link between these adducts and inflammatory conditions.

Conclusion and Future Directions

Lysine-cysteine adducts and related metabolites represent a promising, yet underexplored, class of biomarkers. Their formation is mechanistically linked to oxidative stress and enzymatic activity central to the pathophysiology of numerous chronic diseases. While direct evidence for the circulating dipeptide this compound is still emerging, the established role of related markers like lysyl oxidase in fibrotic diseases provides a strong rationale for further investigation.

Future research should focus on:

-

Developing and validating robust LC-MS/MS assays for the specific quantification of this compound and other oxidative adducts in large patient cohorts.

-

Conducting comprehensive clinical studies to establish concentration reference ranges and correlate biomarker levels with disease severity, progression, and response to therapy in target indications like CKD, cardiovascular disease, and neurodegenerative disorders.

-

Exploring the diagnostic and prognostic utility of these biomarkers, both as standalone tests and as part of a multi-marker panel for assessing oxidative stress and tissue damage.

The successful development of this compound-based biomarkers could provide invaluable tools for researchers and clinicians, enabling earlier diagnosis, more accurate patient stratification, and a deeper understanding of disease mechanisms, ultimately accelerating the development of novel therapeutic interventions.

References

An In-depth Technical Guide to the Chemical Synthesis of Lysylcysteine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the dipeptide lysylcysteine (Lys-Cys). The synthesis is detailed through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, a cornerstone technique in modern peptide research. This document outlines the necessary protocols, from initial resin preparation to the final purification and characterization of the target dipeptide, offering a robust framework for its production in a research setting.

Introduction to this compound Synthesis

This compound is a dipeptide composed of the amino acids lysine and cysteine. Its synthesis is of interest to researchers exploring peptide structure, function, and the development of novel therapeutics. The presence of reactive side chains on both amino acids—the ε-amino group of lysine and the thiol group of cysteine—necessitates a carefully planned synthetic strategy involving orthogonal protecting groups to prevent unwanted side reactions. Solid-phase peptide synthesis provides an efficient and scalable method for producing such peptides with high purity.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of this compound is effectively achieved using Fmoc-based SPPS. This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group is base-labile and can be removed with a piperidine solution, while the side-chain protecting groups and the resin linkage are acid-labile, allowing for selective deprotection and final cleavage of the peptide from the resin.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound on a 0.1 mmol scale.

3.1. Materials and Reagents

| Reagent | Supplier | Purity |

| Rink Amide Resin | Sigma-Aldrich | 100-200 mesh |

| Fmoc-Cys(Trt)-OH | Bachem | >99% |

| Fmoc-Lys(Boc)-OH | Bachem | >99% |

| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | >99% |

| OxymaPure® | Sigma-Aldrich | >99% |

| Piperidine | Sigma-Aldrich | >99% |

| N,N-Dimethylformamide (DMF) | Thermo Fisher | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Thermo Fisher | HPLC Grade |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | >99% |

| Triisopropylsilane (TIS) | Sigma-Aldrich | >98% |

| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | >98% |

| Diethyl ether | Thermo Fisher | Anhydrous |

3.2. Protocol 1: Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling (Cysteine):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Remove the Fmoc group from the coupled cysteine by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF.

-

Second Amino Acid Coupling (Lysine):

-

In a separate vial, dissolve 3 equivalents of Fmoc-Lys(Boc)-OH and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF and then with DCM, and dry under vacuum.

3.3. Protocol 2: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

3.4. Protocol 3: Purification and Characterization

-

HPLC Purification:

-

Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

-

Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions and analyze by analytical HPLC to pool the purest fractions.

-

Lyophilize the pooled fractions to obtain the purified peptide.

-

-

Mass Spectrometry:

-

Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

-

-

NMR Spectroscopy:

-

For structural confirmation, acquire ¹H and ¹³C NMR spectra of the purified peptide in a suitable deuterated solvent.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Scale of Synthesis | 0.1 mmol |

| Resin Loading | 0.5 mmol/g |

| Amino Acid Equivalents | 3 eq. per coupling |

| Coupling Reagent Equivalents | 3 eq. per coupling |

| Coupling Time | 2 hours per amino acid |

| Cleavage Time | 2 hours |

| Expected Crude Yield | 70-85% |

| Expected Purity (Post-HPLC) | >95% |

Role in a Biological Context: A Generalized Signaling Pathway

While this compound does not have a widely documented specific signaling pathway, synthetic peptides are invaluable tools for studying cellular signaling. The following diagram illustrates a general signal transduction cascade where an exogenous peptide could act as a ligand to a cell surface receptor, initiating a downstream signaling cascade.

Generalized Peptide-Mediated Cell Signaling

Caption: A generalized peptide-mediated cell signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the chemical synthesis, purification, and characterization of this compound for research purposes. By following the detailed protocols and understanding the underlying principles of solid-phase peptide synthesis, researchers can reliably produce this dipeptide for a variety of applications in drug development and fundamental scientific inquiry. The provided workflows and data tables serve as a practical reference for planning and executing the synthesis in a laboratory setting.

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Detection of Lysylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of covalent crosslinks between amino acid residues is a critical post-translational modification that can significantly impact protein structure and function. Among these, the formation of a lysylcysteine bond, an isopeptide linkage between the ε-amino group of lysine and the thiol group of cysteine, represents a unique modification implicated in various biological processes, including enzyme catalysis and protein stabilization. Accurate and sensitive detection and quantification of this compound are paramount for understanding its physiological and pathological roles. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for the characterization of such protein modifications.

These application notes provide detailed methodologies and protocols for the detection and quantification of this compound in protein samples using LC-MS/MS. The focus is on providing robust and reproducible workflows, from sample preparation to data analysis, to aid researchers in academic and industrial settings.

I. Experimental Protocols

A. Protein Sample Preparation and Enzymatic Digestion

The initial and most critical step in the analysis of this compound-containing proteins is the careful preparation of the sample to ensure the preservation of the modification while achieving efficient digestion into peptides suitable for MS analysis.

Protocol 1: In-Solution Digestion for Purified Proteins

This protocol is suitable for purified protein samples.

-

Denaturation, Reduction, and Alkylation:

-

Resuspend the protein sample (10-100 µg) in 100 µL of denaturation buffer (8 M urea in 50 mM Tris-HCl, pH 8.0).

-

To reduce disulfide bonds that are not part of the this compound linkage, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

-

To prevent the re-formation of disulfide bonds, alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 30 minutes in the dark at room temperature.[1]

-

Note: This step is critical and needs to be optimized. Over-reduction can potentially disrupt some forms of this compound bonds, while incomplete alkylation can lead to artifactual disulfide bond formation.

-

-

Enzymatic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add a suitable protease, such as trypsin or Lys-C. A combination of enzymes can also be beneficial for achieving better sequence coverage.[2][3] The choice of protease should be considered carefully to generate peptides of an appropriate size containing the this compound crosslink.

-

Trypsin: Cleaves at the C-terminus of lysine and arginine residues. Trypsin is often the first choice due to its high specificity and efficiency.[3][4]

-

Lys-C: Cleaves at the C-terminus of lysine residues. It is more tolerant of denaturing conditions than trypsin.

-

Chymotrypsin: Cleaves at the C-terminus of aromatic residues (Phe, Tyr, Trp) and can be used as a complementary enzyme.

-

-

A two-step digestion using Lys-C followed by trypsin can be effective. First, digest with Lys-C in a higher urea concentration, then dilute and add trypsin for a more complete digestion.

-

Incubate overnight at 37°C.

-

-

Digestion Quenching and Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and detergents that can interfere with MS analysis. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

-

Dry the purified peptides in a vacuum centrifuge.

-

B. Enrichment of this compound-Containing Peptides (Optional)

Due to the often low stoichiometry of post-translational modifications, enrichment of peptides containing the this compound moiety may be necessary to enhance their detection.

Protocol 2: Covalent Chromatography for Cysteine-Containing Peptide Enrichment

This method can be adapted to enrich for peptides containing the cysteine part of the this compound link.

-

Prepare the protein digest as described in Protocol 1.

-

Use a thiol-specific covalent resin to capture cysteine-containing peptides. This is based on a thiol-disulfide exchange reaction.

-

Wash the resin extensively to remove non-cysteine-containing peptides.

-

Elute the captured peptides by cleaving the disulfide bond with a reducing agent.

-

Desalt the enriched peptides using C18 SPE before LC-MS/MS analysis.

C. LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended for the analysis of complex peptide mixtures. For targeted quantification, a triple quadrupole mass spectrometer can be used.

Protocol 3: Reversed-Phase LC-MS/MS

-

Sample Reconstitution: Reconstitute the dried peptide sample in a solution of 0.1% formic acid in water.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm length, packed with 1.9 µm particles).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 2% to 40% mobile phase B over 60-90 minutes at a flow rate of 200-300 nL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Data Acquisition:

-

Full Scan (MS1): Acquire spectra in the m/z range of 350-1800 with high resolution (>60,000).

-

Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Dynamic exclusion should be enabled to prevent repeated fragmentation of the same precursor.

-

For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This requires prior knowledge of the precursor ion m/z and specific fragment ion m/z values for the this compound-containing peptide.

-

-

II. Data Presentation and Analysis

A. Identification of this compound-Containing Peptides

The identification of cross-linked peptides from MS/MS data is a complex task that typically requires specialized software. The software should be capable of searching a protein sequence database for pairs of peptides that are linked by a modification of a specific mass.

The fragmentation of a this compound cross-linked peptide will result in a complex MS/MS spectrum containing fragment ions from both peptide chains. Key fragmentation characteristics to look for include:

-

Characteristic Neutral Losses: Depending on the nature of the crosslink, specific neutral losses may be observed.

-

Fragment Ions from Both Peptides: The spectrum will contain b- and y-ions corresponding to both peptide sequences.

-

Cross-linker-Peptide Fragment Ions: Ions containing one of the peptides and a fragment of the other peptide attached to the cross-linker may be observed.

B. Quantitative Data Summary

For quantitative studies, it is essential to present the data in a clear and organized manner. The following tables provide templates for summarizing quantitative results.

Table 1: Performance Characteristics of the Quantitative LC-MS/MS Method

| Parameter | Result |

| Limit of Detection (LOD) | e.g., 10 fmol |

| Limit of Quantification (LOQ) | e.g., 50 fmol |

| Dynamic Range | e.g., 50 fmol - 5 pmol |

| Linearity (R²) | e.g., >0.99 |

| Intra-day Precision (%RSD) | e.g., <10% |

| Inter-day Precision (%RSD) | e.g., <15% |

| Accuracy (% Recovery) | e.g., 90-110% |

Note: These are example values and must be experimentally determined for each specific this compound-containing peptide.

Table 2: Example MRM Transitions for a Hypothetical this compound Peptide

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |

| e.g., 850.45 (2+) | e.g., 675.32 | e.g., 25 | y-ion from Peptide A |

| e.g., 850.45 (2+) | e.g., 450.21 | e.g., 28 | b-ion from Peptide B |

| e.g., 850.45 (2+) | e.g., 932.48 | e.g., 22 | Fragment from Peptide A + crosslink |

Note: These transitions are hypothetical and must be optimized experimentally for the specific peptide of interest.

III. Visualization of Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound-containing proteins.

B. Lysine Metabolism and Protein Modification

The formation of this compound is a post-translational modification. Lysine itself is an essential amino acid with diverse metabolic fates. The diagram below provides a simplified overview of lysine metabolism and its role in protein modification.

Conclusion

The detection and quantification of this compound by mass spectrometry present analytical challenges due to the complexity of the cross-linked species and their potentially low abundance. However, by employing careful sample preparation, appropriate enzymatic digestion strategies, and high-resolution mass spectrometry, it is possible to identify and quantify this important post-translational modification. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and validate their own methods for studying the role of this compound in biological systems.

References

Application Note: Identification of Intramolecular Lysylcysteine Thioether Crosslinks in Peptides by Mass Spectrometry

Abstract

This application note provides a detailed protocol for the identification and characterization of intramolecular lysylcysteine thioether crosslinks in peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals working in proteomics and protein characterization. The methodology described herein outlines the sample preparation, LC-MS/MS analysis, and data interpretation required to confidently identify this specific post-translational modification.

Introduction

Intramolecular crosslinking in proteins and peptides plays a crucial role in defining their three-dimensional structure, stability, and biological function. A this compound thioether bond is a covalent linkage formed between the side chains of a lysine and a cysteine residue within the same polypeptide chain. The identification of such crosslinks is essential for understanding protein folding, function, and for the development of novel therapeutics. Mass spectrometry has emerged as a powerful tool for the analysis of protein modifications, offering high sensitivity and the ability to pinpoint the exact location of the modification. This document provides a comprehensive workflow for the identification of this compound crosslinks.

Principle of the Method

The identification of a this compound intramolecular crosslink is based on the accurate mass measurement of the modified peptide and the analysis of its fragmentation pattern by tandem mass spectrometry (MS/MS). The formation of a thioether bond between a lysine and a cysteine residue results in a specific mass loss. During MS/MS analysis, the cyclic nature of the crosslinked portion of the peptide leads to a characteristic fragmentation pattern, which can be used for its unambiguous identification.

Data Presentation

The key quantitative data for the identification of a this compound crosslink is the mass of the modification.

| Parameter | Description | Value |

| Mass of Lysine Residue | C₆H₁₂N₂O | 128.09496 Da |

| Mass of Cysteine Residue | C₃H₅NOS | 103.00919 Da |

| Mass of H₂S | H₂S | 33.98772 Da |

| Mass Modification | (Lys + Cys) - H₂S | -33.98772 Da |

| Resulting Mass of Crosslinked Residue | C₉H₁₅N₃O₂ | 197.11143 Da |

Experimental Protocols

Sample Preparation

This protocol assumes the starting material is a purified protein or a complex protein mixture.

a. Reduction and Alkylation (Optional but Recommended)

To ensure that any free cysteine residues that are not part of a this compound linkage are blocked, a reduction and alkylation step is recommended.

-

Dissolve the protein sample in a buffer containing 8 M urea, 50 mM Tris-HCl, pH 8.0.

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.

-

Quench the reaction by adding DTT to a final concentration of 10 mM.

b. Enzymatic Digestion

-

Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.

-

Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

LC-MS/MS Analysis

a. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 75 µm i.d. x 15 cm) is suitable for peptide separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient of 5-40% mobile phase B over 60-90 minutes is recommended for optimal separation of peptides.

-

Flow Rate: A flow rate of 200-300 nL/min is typical for nano-LC.

b. Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is required for accurate mass measurement.

-

Ionization Mode: Positive ion mode.

-

MS1 Scan:

-

Mass Range: m/z 350-1800

-

Resolution: > 60,000

-

-

MS2 Scan (Data-Dependent Acquisition):

-

Select the most intense precursor ions for fragmentation.

-

Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

Resolution: > 15,000

-

Dynamic Exclusion: Enable to prevent repeated fragmentation of the same precursor.

-

Data Analysis

-

Database Search: Use a specialized search engine capable of identifying cross-linked peptides (e.g., MaxQuant with the Crosslink Search option, pLink, or MeroX).

-

Database: A FASTA database of the organism from which the protein sample was derived.

-

Search Parameters:

-

Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).

-

Variable Modifications:

-

Carbamidomethyl (C) (+57.02146 Da) if alkylation was performed.

-

Oxidation (M) (+15.99491 Da).

-

-

Crosslink Modification: Define a custom modification corresponding to the this compound crosslink with a mass loss of 33.98772 Da between a lysine and a cysteine residue.

-

-

Data Validation: Manually inspect the MS/MS spectra of candidate cross-linked peptides. The key feature to look for is a "silent region" in the b- and y-ion series corresponding to the amino acids within the cyclic portion of the peptide formed by the this compound bond. Fragmentation should primarily occur on the peptide backbone outside of this cyclic structure.

Mandatory Visualization

Caption: A flowchart of the experimental workflow for identifying this compound in peptides.

Caption: Expected fragmentation pattern of a this compound-crosslinked peptide.

Synthesizing Stable Lysylcysteine Isotopes: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the precise synthesis of stable isotope-labeled peptides is crucial for a variety of applications, including quantitative proteomics, metabolic flux analysis, and as internal standards in mass spectrometry-based assays. This document provides detailed application notes and protocols for the chemical synthesis of stable lysylcysteine (Lys-Cys) dipeptide isotopes.

The synthesis of dipeptides such as this compound requires a strategic approach to protect reactive functional groups and ensure the correct peptide bond formation. The introduction of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), is typically achieved by using commercially available labeled amino acid precursors. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their mass, making them invaluable tracers in biological systems.[1][2]

This protocol will focus on a solution-phase synthesis approach, which is well-suited for the production of short peptides. The strategy involves the use of standard protecting groups for the amino and thiol functionalities of lysine and cysteine, respectively.

Synthetic Strategy Overview

The synthesis of this compound involves the formation of a peptide bond between the carboxyl group of lysine and the amino group of cysteine. To achieve this in a controlled manner, orthogonal protecting groups are employed. The general scheme is as follows:

-

Protection of Amino Acids: The α-amino group of lysine is protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, and its ε-amino group is protected with a tert-Butoxycarbonyl (Boc) group.[3] The thiol group of cysteine is protected with a Trityl (Trt) group.[4] The carboxyl group of cysteine is often protected as a methyl ester (-OMe) to prevent self-polymerization.

-

Peptide Coupling: The protected lysine and cysteine derivatives are coupled using a suitable activating agent to form the dipeptide.

-

Deprotection: The protecting groups are sequentially or globally removed to yield the final this compound dipeptide.

-

Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC).[5]

-

Characterization: The final product is characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Stable isotopes can be incorporated by using the appropriately labeled Fmoc-Lys(Boc)-OH or Cys(Trt)-OMe precursors, which are available from various commercial suppliers.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Isotopically Labeled Fmoc-Lys(Boc)-Cys(Trt)-OMe

This protocol describes the coupling of isotopically labeled Nα-Fmoc-Nε-Boc-L-lysine with S-trityl-L-cysteine methyl ester.

Materials:

-

Isotopically labeled Nα-Fmoc-Nε-Boc-L-lysine (e.g., ¹³C₆, ¹⁵N₂-labeled)

-

S-trityl-L-cysteine methyl ester hydrochloride (Cys(Trt)-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)